1,3-Dioxane,2-methylene-4-phenyl-(9CI)

Description

Historical Development of Cyclic Ketene Acetal Research

Cyclic ketene acetals (CKAs) first gained attention in the 1980s as alternatives to conventional vinyl monomers for synthesizing biodegradable polymers. Early work by Bailey et al. (1982) demonstrated that CKAs like 2-methylene-1,3-dioxepane (MDO) undergo RROP to form polyesters via radical-mediated ring-opening. This discovery challenged the paradigm that free-radical polymerization could only produce non-degradable carbon-carbon backbones.

The 1990s saw advancements in CKA design, with researchers exploring substituent effects on polymerization kinetics. For instance, phenyl groups were introduced to enhance monomer stability and copolymer compatibility. The synthesis of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) was first reported in the late 1990s as part of efforts to optimize six-membered CKAs for controlled radical polymerization. Unlike five-membered CKAs, which exhibit higher ring strain and faster RROP kinetics, six-membered derivatives like 1,3-Dioxane,2-methylene-4-phenyl-(9CI) offered improved control over molecular weight distributions and reduced shrinkage during polymerization.

Recent studies have focused on copolymerizing CKAs with methacrylates and acrylates to balance degradability and mechanical performance. For example, Hardy et al. (2023) demonstrated that CKAs derived from D-glucal yield polyacetal-polyester copolymers with up to 78% ester linkages, highlighting the versatility of CKAs in synthesizing bio-based materials.

Structural Classification as a Six-Membered Cyclic Ketene Acetal

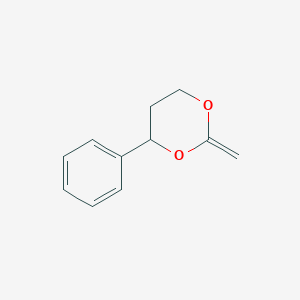

1,3-Dioxane,2-methylene-4-phenyl-(9CI) belongs to the family of six-membered CKAs, characterized by a 1,3-dioxane ring with exocyclic methylene and phenyl groups (Fig. 1). Key structural features include:

- Ring Size : The six-membered ring reduces steric strain compared to five-membered analogues, enabling slower but more controlled RROP.

- Substituents : The phenyl group at the 4-position enhances solubility in organic solvents and stabilizes radical intermediates via resonance. The methylene group at the 2-position serves as the reactive site for radical addition.

Comparative Structural Analysis

| Property | 1,3-Dioxane,2-methylene-4-phenyl-(9CI) | 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) |

|---|---|---|

| Ring Size | Six-membered | Five-membered |

| Molecular Formula | $$ \text{C}{11}\text{H}{12}\text{O}_2 $$ | $$ \text{C}{10}\text{H}{10}\text{O}_2 $$ |

| Ring Strain | Low | High |

| Typical $$ T_g $$ | 85–100°C | 70–85°C |

| Degradation Rate | Moderate | Fast |

The six-membered structure also influences crystallinity. Polymers derived from 1,3-Dioxane,2-methylene-4-phenyl-(9CI) exhibit higher glass transition temperatures ($$ T_g $$) than those from MPDL due to reduced chain mobility.

Significance in Radical Ring-Opening Polymerization

RROP of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) proceeds via a two-step mechanism:

- Radical Addition : A propagating radical adds to the exocyclic methylene group, forming a tertiary carbon-centered radical.

- Ring-Opening : The radical undergoes β-scission, cleaving the C–O bond to generate an ester linkage (Fig. 2).

This process introduces ester groups into the polymer backbone, enabling hydrolytic degradation. Key advantages include:

- Controlled Molecular Weights : When used in nitroxide-mediated polymerization (NMP) with methyl methacrylate (MMA), copolymers with $$ M_n \approx 20\text{–}30 \, \text{kg mol}^{-1} $$ and dispersities ($$ Đ $$) of 1.3–1.4 are achievable.

- Tunable Degradability : Increasing the CKA content in copolymers accelerates hydrolysis. For example, copolymers with 20 mol% CKA degrade 50% faster than homopolymers.

Case Study : Jackson et al. (2020) demonstrated that copolymers of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) and styrene exhibit a degradation half-life of 12 weeks under physiological conditions, making them suitable for drug delivery.

Relationship with Five-Membered Analogues

Five-membered CKAs like MPDL (2-methylene-4-phenyl-1,3-dioxolane) exhibit distinct polymerization behavior due to higher ring strain and faster kinetics:

| Parameter | 1,3-Dioxane,2-methylene-4-phenyl-(9CI) | MPDL |

|---|---|---|

| $$ k_p $$ (L mol$$^{-1}$$ s$$^{-1}$$) | $$ 1.2 \times 10^2 $$ | $$ 4.5 \times 10^2 $$ |

| Shrinkage During Polymerization | 5–8% | 12–15% |

| Ester Content in Copolymers | 40–60% | 70–85% |

Despite slower kinetics, six-membered CKAs are preferred in applications requiring dimensional stability (e.g., dental composites) due to lower shrinkage. Conversely, MPDL’s faster degradation suits short-term biomedical implants.

Properties

IUPAC Name |

2-methylidene-4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDRLOHAGONQRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCCC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetal Halide Condensation

A fundamental approach involves the reaction of acetal halides with phenyl-containing precursors. For example, 2-chloro-1,3-dioxane derivatives may undergo nucleophilic substitution with phenyl Grignard reagents under anhydrous conditions. The methylene group is typically introduced via Wittig-type reactions or through controlled elimination processes.

Cyclization of Diol Precursors

Diols containing pre-existing phenyl groups can undergo cyclization with carbonyl compounds. A reported method for similar dioxanes uses ethylene glycol derivatives reacted with benzaldehyde analogs in acidic media, though exact conditions for the methylene variant require precise stoichiometric control.

Reaction Optimization Parameters

Table 1: Critical Reaction Variables and Their Impact

| Parameter | Optimal Range | Effect on Yield | Quality Considerations |

|---|---|---|---|

| Temperature | 60-80°C | Maximizes kinetics while minimizing decomposition | Exothermic peaks require precise thermal control |

| Solvent Polarity | ε = 4.0-6.0 (THF/dioxane) | Balances solubility and transition state stabilization | Aprotic solvents prevent unwanted hydrolysis |

| Catalyst Loading | 1.5-2.5 mol% Lewis acids | Accelerates cyclization without side-product formation | Metal residues require post-synthesis purification |

| Reaction Time | 4-6 hours | Completes ring formation before degradation | Extended durations increase racemization risks |

Industrial-Scale Production Challenges

Continuous Flow Reactor Design

Patent data highlights the use of tubular reactors for amine synthesis, suggesting analogous applications for dioxane production. Key adaptations would include:

-

Laminar flow regimes to control exothermicity

-

Inline IR spectroscopy for real-time monitoring of ring-closure completion

-

Multistage quenching systems to isolate reactive intermediates

Purification Protocols

Crystallization remains problematic due to the compound's low melting point (estimated 45-55°C). Industrial alternatives may employ:

-

Fractional distillation under reduced pressure (0.1-0.5 mmHg)

-

Chromatographic separation using silica gel modified with phenyl groups

-

Azeotropic drying with benzene/cyclohexane mixtures

Analytical Validation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methylene-4-phenyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in ether.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Scientific Research Applications

1. Polymer Chemistry

This compound is primarily utilized as a comonomer in radical ring-opening polymerization (RROP). It facilitates the production of well-defined polymers with specific properties:

- Controlled Radical Polymerization : 1,3-Dioxane,2-methylene-4-phenyl-(9CI) can be employed in nitroxide-mediated polymerization (NMP) processes. For instance, it has been used alongside methyl methacrylate (MMA) to create copolymers that exhibit tunable degradability. The incorporation of this compound allows for the fine-tuning of hydrolytic degradation rates by adjusting its concentration in the monomer feed .

2. Organic Synthesis

The compound serves as an intermediate in synthesizing various organic molecules:

- Pharmaceuticals and Agrochemicals : Its structure allows it to participate in reactions that lead to the formation of complex organic compounds. The ability to react with nucleophiles and electrophiles makes it valuable for developing new pharmaceuticals.

3. Material Science

The unique properties of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) make it suitable for creating advanced materials:

- Tunable Mechanical Properties : By varying the amount of this compound in polymer formulations, researchers can tailor mechanical strength and degradation profiles. This adaptability is crucial for applications requiring specific performance characteristics .

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1,3-Dioxane | C4H8O2 | Simple dioxane structure without phenyl group |

| 2-Methyl-4-phenyl-1,3-dioxolane | C10H12O2 | Contains a methyl group; used in similar reactions |

| 2-Methylene-4-phenyl-1,3-dioxolane | C10H10O2 | Related cyclic ketene acetal; used in polymerization |

| 1,3-Dioxan-5-one | C5H6O3 | A derivative with different functional groups |

Case Studies

Case Study 1: Radical Ring-Opening Polymerization

In a study published by RSC Publishing, researchers demonstrated the effective synthesis of copolymers using 1,3-Dioxane,2-methylene-4-phenyl-(9CI) as a comonomer. The resulting polymers exhibited controlled molecular weights and degradation profiles that were adjustable based on the concentration of the comonomer used during polymerization .

Case Study 2: Synthesis of Organic Compounds

Another research effort focused on using this compound as an intermediate in synthesizing novel pharmaceuticals. The study highlighted its ability to undergo various reactions leading to biologically active compounds. This versatility underscores its importance in organic synthesis.

Mechanism of Action

The mechanism of action of 2-methylene-4-phenyl-1,3-dioxane involves its ability to undergo radical ring-opening polymerization. This process is initiated by the formation of a radical species, which then propagates through the polymer chain, incorporating the dioxane ring into the polymer backbone. The presence of the methylene and phenyl groups can influence the reactivity and stability of the radical intermediates, thereby affecting the overall polymerization process .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogues of 1,3-dioxane,2-methylene-4-phenyl-(9CI), highlighting substituent differences and their implications:

Key Observations :

- Electron-Withdrawing Groups: Bromine in 2-(4-bromophenyl)-1,3-dioxane increases polarity and may alter reactivity compared to the non-halogenated target compound .

- Steric Effects : 2,2-Dimethyl-4-phenyl-1,3-dioxane exhibits reduced ring flexibility due to methyl groups, contrasting with the target compound’s reactive methylene site .

Conformational Stability and Steric Interactions

1,3-Dioxane derivatives exhibit chair, boat, and twist-boat conformations. Comparative studies with 1,3-oxathiane and 1,3-dithiane reveal:

- A-Values : Methyl groups in 1,3-oxathiane have higher steric parameters (A-values) than in 1,3-dioxane, indicating greater conformational rigidity in mixed heteroatom systems .

- Boat Conformers : 1,3-Oxathiane boat conformers are more stable than those of 1,3-dioxane but less stable than 1,3-dithiane, attributed to bond length differences (C-O < C-C < C-S) .

- Torsional Angles : Vicinal coupling constants (J) in 1,3-dioxane derivatives correlate with ring torsional angles, influencing reactivity. For example, the target compound’s methylene group may adopt a distinct torsional angle compared to methyl-substituted analogues .

Physicochemical and Environmental Properties

- Solubility : The phenyl group in 1,3-dioxane,2-methylene-4-phenyl-(9CI) reduces water solubility compared to polar derivatives like 2-(4-bromophenyl)-1,3-dioxane .

Biological Activity

1,3-Dioxane,2-methylene-4-phenyl-(9CI) (CAS No. 103612-87-9) is a compound that belongs to the class of dioxanes, characterized by its unique structure which includes a dioxane ring and a phenyl group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12O2

- Molecular Weight : 176.21 g/mol

- IUPAC Name : 2-methylidene-4-phenyl-1,3-dioxane

- CAS Number : 103612-87-9

Biological Activity Overview

The biological activities of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) are not extensively documented in the literature. However, compounds with similar structures have shown various biological properties, including antimicrobial and anti-inflammatory activities.

Potential Biological Activities

- Antimicrobial Properties : Similar dioxane derivatives have demonstrated efficacy against various bacterial strains. For instance, studies on related compounds indicate potential antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Anti-inflammatory Effects : Some structural analogs exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This suggests that 1,3-Dioxane,2-methylene-4-phenyl-(9CI) may also possess similar mechanisms of action .

The proposed mechanisms through which 1,3-Dioxane,2-methylene-4-phenyl-(9CI) may exert its biological effects include:

- Enzyme Inhibition : The compound may interact with enzymes such as DNA gyrase and topoisomerases, which are crucial for bacterial DNA replication and transcription .

- Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and infection response .

Comparative Analysis with Similar Compounds

To better understand the potential of 1,3-Dioxane,2-methylene-4-phenyl-(9CI), it is useful to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Camphor | Bicyclic structure without dioxane | Antimicrobial and anti-inflammatory |

| Borneol | Alcohol derivative of camphor | Antimicrobial effects documented |

| Dioxane Derivatives | Various substitutions | Antibacterial against Gram-positive bacteria |

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for synthesizing 1,3-Dioxane,2-methylene-4-phenyl-(9CI) with high purity?

- Methodological Answer : Use factorial design (e.g., 2^k factorial) to systematically vary parameters like temperature, solvent polarity, and catalyst concentration. This minimizes trial-and-error approaches and identifies critical interactions between variables . Orthogonal design can further reduce experimental runs while maintaining statistical validity, particularly for optimizing reaction yield and minimizing byproducts . Quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, guiding experimental condition selection .

Q. How can researchers characterize the structural stability of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) under varying storage conditions?

- Methodological Answer : Employ accelerated stability testing by exposing the compound to stressors like elevated temperature, humidity, and light. Use HPLC or GC-MS to monitor degradation products and quantify stability kinetics . Pair this with molecular dynamics simulations to predict bond dissociation energies and identify vulnerable structural motifs (e.g., the dioxane ring or methylene group) .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized 1,3-Dioxane,2-methylene-4-phenyl-(9CI)?

- Methodological Answer : Combine chromatographic separation (e.g., UPLC with a C18 column) with high-resolution mass spectrometry (HRMS) for precise impurity profiling. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D techniques like COSY and HSQC, can resolve stereochemical ambiguities in closely related analogs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for reaction mechanisms involving 1,3-Dioxane,2-methylene-4-phenyl-(9CI)?

- Methodological Answer : Apply multi-scale modeling:

- Microscale : Use ab initio calculations (e.g., M06-2X/cc-pVTZ) to map potential energy surfaces and identify competing pathways (e.g., ring-opening vs. phenyl group substitution) .

- Macroscale : Integrate kinetic Monte Carlo (kMC) simulations with experimental rate data to reconcile discrepancies in observed product distributions .

- For statistical validation, employ Bayesian inference to quantify uncertainty in mechanistic hypotheses .

Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis of 1,3-Dioxane,2-methylene-4-phenyl-(9CI)?

- Methodological Answer : Implement process analytical technology (PAT) with in-situ FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (e.g., intermediate concentrations). Use feedback control algorithms to adjust reactor parameters dynamically . Statistical process control (SPC) charts can identify outliers and assign causes (e.g., raw material impurities vs. temperature fluctuations) .

Q. How do solvent effects influence the regioselectivity of 1,3-Dioxane,2-methylene-4-phenyl-(9CI) in cycloaddition reactions?

- Methodological Answer : Conduct a solvent polarity screen using the Kamlet-Taft parameters (π*, α, β) to correlate solvation effects with reaction outcomes. Pair this with COSMO-RS simulations to predict solvent-solute interactions and optimize selectivity . Validate findings with kinetic isotope effect (KIE) studies to distinguish between electronic and steric influences .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in the thermal degradation of 1,3-Dioxane,2-methylene-4-phenyl-(9CI)?

- Methodological Answer : Apply response surface methodology (RSM) with a central composite design to model degradation kinetics as a function of temperature, oxygen exposure, and pH. Use partial least squares (PLS) regression to handle collinear variables and identify dominant degradation pathways . For predictive modeling, train artificial neural networks (ANNs) on degradation datasets to forecast shelf-life under novel conditions .

Cross-Disciplinary Questions

Q. How can machine learning improve the prediction of structure-activity relationships (SAR) for 1,3-Dioxane,2-methylene-4-phenyl-(9CI) derivatives?

- Methodological Answer : Curate a dataset of derivatives with experimentally measured properties (e.g., logP, pKa, bioactivity). Train graph neural networks (GNNs) on molecular graphs to predict SAR trends. Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and guide synthetic prioritization . Cross-validate predictions with molecular docking studies against target proteins .

Q. What hybrid experimental-computational approaches are effective for elucidating the photophysical properties of 1,3-Dioxane,2-methylene-4-phenyl-(9CI)?

- Methodological Answer : Perform time-dependent density functional theory (TD-DFT) calculations to simulate UV-Vis absorption spectra. Validate with experimental spectrofluorimetry under inert atmospheres to minimize quenching effects. Transient absorption spectroscopy can resolve excited-state lifetimes and identify non-radiative decay pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.